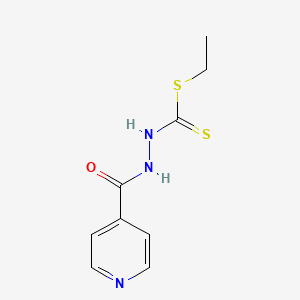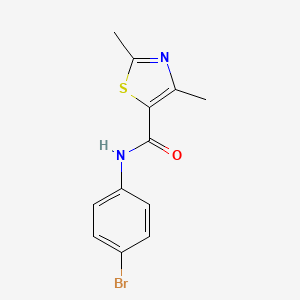
3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as C16H17NO3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is structurally similar to the hallucinogenic compound, LSD, and has been studied for its potential use in treating a variety of medical conditions.
Wirkmechanismus
The exact mechanism of action of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not to the same degree as a full agonist like LSD.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including altered mood, perception, and cognition. It has also been shown to have potential anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various neurological processes. However, one limitation is that its effects can be difficult to predict and can vary depending on factors such as dose, route of administration, and individual differences in metabolism.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another area of research could focus on its potential anti-inflammatory and analgesic effects, which could have implications for the treatment of chronic pain and inflammation-related conditions. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on various neurological processes.
Synthesemethoden
The synthesis of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that includes the use of various reagents and catalysts. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with tryptamine in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Research into the potential therapeutic applications of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has focused on its effects on the central nervous system. Studies have shown that this compound has a high affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and other neurological processes.
Eigenschaften
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-12-8-7-11(16(10-12)21-2)9-14-13-5-3-4-6-15(13)18-17(14)19/h3-8,10,14H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHBPNPZLFTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2C3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)


![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)

![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)


![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)


